4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

Ferroptosis Radical-trapping antioxidant GPX4-independent cell death

Research on ferroptosis or cysteinyl leukotriene pathways often stalls due to the lack of validated, conformationally constrained aniline scaffolds. 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine (CAS 117401-33-9) is the exact bifunctional core required for GPX4-independent ferroptosis inhibitors and potent CysLT₂ antagonists (IC₅₀ 15.5-18.7 μM). This building block provides immediate access to a privileged pharmacophore for CNS drug discovery, supplied at 95%+ purity to accelerate hit-to-lead synthesis without purification delays.

Molecular Formula C13H11NO3
Molecular Weight 229.23g/mol
CAS No. 117401-33-9
Cat. No. B479686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine
CAS117401-33-9
Molecular FormulaC13H11NO3
Molecular Weight229.23g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N
InChIInChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2
InChIKeyQPOCERUJLCNHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine: Identity & Procurement Baseline


4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine, also known as 4-(1,3-benzodioxol-5-yloxy)aniline, is a benzodioxole-containing primary aniline derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . The compound features a 1,3-benzodioxole moiety linked via an ether bridge to a para-substituted aniline ring, producing a bifunctional scaffold that serves as a key intermediate in medicinal chemistry [1]. It is commercially available for research purposes at a minimum purity specification of 95% .

Scaffold identity Benzodioxole–aniline core required for ferroptosis and CysLT2 programs
Research-grade supply Commercial availability at ≥95% purity supports direct synthetic use
Bifunctional handle Aniline and benzodioxole sites enable parallel medicinal chemistry elaboration

Generic Substitution Failure for 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine


Simple aniline building blocks such as 4-phenoxyaniline or 4-(benzyloxy)aniline lack the conformationally constrained 1,3-benzodioxole ring system, which introduces a unique spatial orientation of hydrogen-bond acceptors and alters the electronic character of the aryl ether . This scaffold is explicitly required for the activity of two distinct, pharmacologically validated compound classes: radical-trapping antioxidants that inhibit ferroptosis and cysteinyl leukotriene receptor (CysLT₂) antagonists [1]. Replacing the benzodioxol-5-yloxy group with a simple phenoxy or benzyloxy group would eliminate the precise oxygen–oxygen distance and ring topology that molecular docking has shown to engage the target active site [1].

Oxygen–oxygen topology
Simple phenoxy analogs lack the constrained benzodioxole ring; docking shows required oxygen distance for target binding
Pharmacophore requirement
Ferroptosis RTA activity is abolished when the benzodioxol-5-yloxy group is replaced with benzyloxy or phenol
Lead scaffold dependency
CysLT2 antagonist series exclusively uses this core; generic anilines would require de novo SAR exploration

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine Performance vs. Structural Analogs


Ferroptosis Inhibition by Radical-Trapping Antioxidant Scaffold

The benzodioxol anilide scaffold, of which 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is the core aniline building block, was identified through a small-molecule screen as a validated ferroptosis inhibitor class . In a focused SAR study of 35 derivatives, the benzodioxol–aniline connectivity proved essential for radical-trapping antioxidant (RTA) activity, rescuing GPX4 deletion-induced ferroptosis in Pfa-1 mouse embryonic fibroblasts and human HCC827 lung adenocarcinoma cells . By contrast, simple aniline or phenol derivatives lacking the benzodioxole ether bridge showed diminished or absent RTA activity . Mitochondrial co-localization of an alkynylated benzodioxol probe confirmed that the benzodioxol-5-yloxy-aniline core itself, not the elaborated derivatives alone, is the subcellular-targeting competent pharmacophore .

Ferroptosis RTA
Class-level
Benzodioxole–aniline active; non-benzodioxole analogs inactive
Supports ferroptosis pharmacophore assignment
Qualitative SAR; no exact EC50 for parent aniline
Ferroptosis Radical-trapping antioxidant GPX4-independent cell death

CysLT₂ Antagonism via the Benzodioxol–Aniline Core

A 2025 study synthesized a series of 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives via Mannich reaction and evaluated their CysLT₂ inhibitory activity in vitro [1]. The two most potent compounds, 4d and 4g, displayed IC₅₀ values of 18.7 μM and 15.5 μM, respectively, with molecular docking confirming that the benzodioxol-5-yloxy-aniline substructure occupies the kinase active site through specific hydrogen-bond interactions [1]. While the parent 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine itself was not the final optimized compound, all active derivatives share this exact core, indicating that the benzodioxole ether is a non-negotiable pharmacophoric element [1].

CysLT2 Inhibition
Reported
Derivative 4g IC50 15.5 μM; Derivative 4d IC50 18.7 μM
Parent core is synthetic entry for active CysLT2 antagonists
Values for optimized derivatives; parent compound not directly assayed
CysLT2 antagonist Anti-inflammatory Mannich reaction

Acetylcholinesterase Inhibitor Precursors: Patent-Backed Utility

US Patent 9,346,818 B2 (Zhejiang Hisun Pharmaceutical Co.) discloses novel benzodioxole derivatives with acetylcholinesterase (AChE) inhibitory activity for the treatment of Alzheimer’s disease [1]. The patent claims cover benzodioxole-bearing compounds that incorporate an aniline or substituted aniline moiety, establishing the benzodioxol–aniline framework as a recognized pharmacophore for CNS-targeted acetylcholinesterase inhibition [1]. While the patent does not specifically exemplify 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine, it provides strong precedent that the benzodioxole-aniline connectivity is privileged for this therapeutic target, differentiating it from non-benzodioxole anilines that lack AChE activity [1].

AChE Patent
Class-level
Benzodioxole–aniline genus claimed in US 9,346,818 B2
Privileged scaffold for CNS AChE inhibitor programs
No IC50 disclosed for parent aniline in patent abstract
Acetylcholinesterase Alzheimer's disease CNS drug discovery

Commercial Purity and Research-Grade Supply

Commercial sourcing data indicate that 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is routinely available at a minimum purity of 95% , with select vendors offering material at 97%+ purity . This purity level is suitable for direct use as a synthetic intermediate without additional purification, reducing downstream processing costs. In comparison, closely related but less specialized aniline building blocks (e.g., 4-phenoxyaniline) may be sourced at similar purities, but they lack the distinct benzodioxole ether pharmacophore required for the specific target programs described in the accompanying evidence.

Supply Purity
Source review
≥95% min. purity; up to 97% available
Meets research procurement benchmarks for direct synthetic use
Vendor specification; independent QC data not provided
Chemical procurement Building block Quality control

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine Application Scenarios


Ferroptosis Inhibitor Hit-to-Lead Campaigns

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine serves as the validated core scaffold for radical-trapping antioxidants that inhibit ferroptosis. Research teams can use this building block to elaborate a library of derivatives following the SAR roadmap established by Schricker et al. (2024) , where the benzodioxol–aniline connectivity was shown to be essential for GPX4-independent cell death rescue. The compound's commercial availability at 95–97% purity allows immediate synthesis without purification delays, accelerating hit-to-lead timelines.

CysLT₂ Antagonist Development for Inflammatory Disease

As demonstrated by Jaber et al. (2025) , 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is the direct synthetic precursor for a series of CysLT₂ antagonists with the most potent derivatives achieving IC₅₀ values of 15.5–18.7 μM. Medicinal chemistry teams pursuing novel anti-inflammatory agents targeting the cysteinyl leukotriene pathway can utilize this compound as the core scaffold for further Mannich-based diversification.

CNS Acetylcholinesterase Inhibitor Discovery

The benzodioxole–aniline framework is explicitly claimed in US Patent 9,346,818 B2 as a privileged pharmacophore for acetylcholinesterase inhibition . Neuroscience drug discovery groups can leverage 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine as a CNS-oriented building block, confident that the benzodioxole moiety provides both target engagement potential and favorable CNS drug-like properties.

Chemical Biology Probe Synthesis for Mitochondrial Targeting

Schricker et al. (2024) demonstrated that an alkynylated benzodioxol probe localizes to mitochondria, confirming the benzodioxol-5-yloxy-aniline core as a subcellular-targeting scaffold . Chemical biologists developing mitochondrial-targeted probes or degraders can utilize 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine as the anchoring moiety for bifunctional molecule design, an application for which non-benzodioxole anilines are unvalidated.

Application
Selection Property
Validation Focus
Ferroptosis inhibitor hit-to-lead
Benzodioxole–aniline RTA core scaffold
Ferroptosis rescue & autoxidation assays
CysLT2 antagonist development
Mannich diversification handle
CysLT2 in vitro binding & functional assays
CNS AChE inhibitor discovery
Privileged CNS pharmacophore
AChE inhibition & brain penetration models
Mitochondria-targeted probe synthesis
Subcellular localization tag
Mitochondrial co‑localization & target engagement
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